molecular formula C21H21N4O2+ B14309317 2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium CAS No. 116718-06-0

2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium

Cat. No.: B14309317
CAS No.: 116718-06-0
M. Wt: 361.4 g/mol
InChI Key: IQADQWJSCLCDCF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazolium core, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of methoxyphenyl and phenyl groups attached to the tetrazolium ring enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyphenylhydrazine with phenyl isocyanate, followed by cyclization with sodium azide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

    Reduction: Reduction reactions can convert the tetrazolium ring to a more reduced state.

    Substitution: The methoxy and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various tetrazole derivatives, reduced tetrazolium compounds, and substituted phenyl derivatives.

Scientific Research Applications

2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(2-methoxyphenyl)-cyclopent-2-ene-1-one
  • 1,5-Bis(2-methoxyphenyl)-1,4-pentadien-3-one
  • Pinacol boronic esters

Uniqueness

2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is unique due to its tetrazolium core, which imparts distinct chemical reactivity and stability. The presence of methoxyphenyl and phenyl groups further enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

116718-06-0

Molecular Formula

C21H21N4O2+

Molecular Weight

361.4 g/mol

IUPAC Name

2,3-bis(2-methoxyphenyl)-5-phenyl-1H-tetrazol-1-ium

InChI

InChI=1S/C21H20N4O2/c1-26-19-14-8-6-12-17(19)24-22-21(16-10-4-3-5-11-16)23-25(24)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3,(H,22,23)/p+1

InChI Key

IQADQWJSCLCDCF-UHFFFAOYSA-O

Canonical SMILES

COC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.